4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester is a chemical compound with the molecular formula and a molecular weight of 344.03 g/mol. It is classified under the category of boronic acid derivatives, specifically as an ester. The compound is characterized by its unique structure, which includes a bromine atom and a fluorine atom attached to a phenyl group, and it features an N-butyldiethanolamine moiety. This compound is notable for its high purity level, typically around 98% .
The synthesis of 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester typically involves several steps:
4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester has potential applications in various fields:
Interaction studies involving 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester focus on its reactivity with various biological molecules. These studies can include:
Several compounds share structural similarities with 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
4-Bromo-2-fluorophenylboronic Acid Pinacol Ester | 551-08-6 | Contains a pinacol ester instead of an amine group. |
3-Chloro-4-hydroxyphenylboronic Acid Pinacol Ester | 629658-06-6 | Hydroxy group instead of fluorine; different reactivity. |
4-Amino-3-fluorophenylboronic Acid Pinacol Ester | 819058-34-9 | Amino group alters biological activity significantly. |
2-(4-bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1326316-85-1 | Features a dioxaborolane structure; different sterics. |
The uniqueness of 4-Bromo-2-fluorophenylboronic acid N-butyldiethanolamine ester lies in its combination of both bromine and fluorine substituents along with the N-butyldiethanolamine moiety, which may confer distinctive properties not found in other similar compounds. This combination could lead to unique reactivity profiles and biological interactions that warrant further investigation.